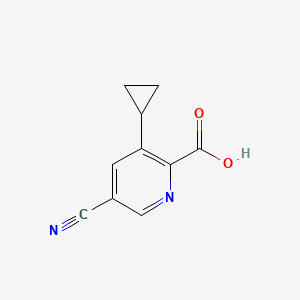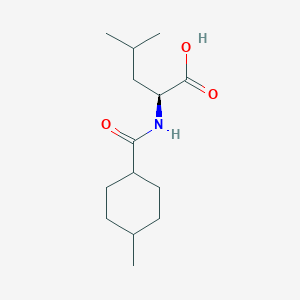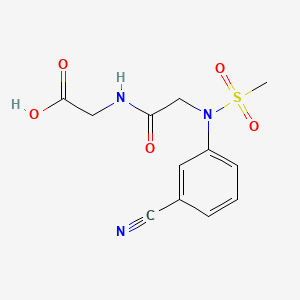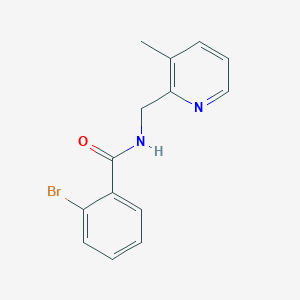
5-Cyano-3-cyclopropylpicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-3-cyclopropylpicolinic acid is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol It is a derivative of picolinic acid, characterized by the presence of a cyano group and a cyclopropyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-cyclopropylpicolinic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, cyclopropanecarboxylic acid can be prepared by the hydrolysis of cyclopropyl cyanide . The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally involve similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反応の分析
Types of Reactions
5-Cyano-3-cyclopropylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
5-Cyano-3-cyclopropylpicolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Cyano-3-cyclopropylpicolinic acid involves its interaction with specific molecular targets. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt various biological pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Cyano-3-cyclopropylpicolinic acid include other picolinic acid derivatives and compounds with cyano and cyclopropyl groups. Examples include:
- 5-Cyano-2,4,6-substituted pyrimidine derivatives
- Other picolinic acid derivatives with different substituents
Uniqueness
This compound is unique due to the specific combination of the cyano group and the cyclopropyl group on the picolinic acid scaffold. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
5-cyano-3-cyclopropylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c11-4-6-3-8(7-1-2-7)9(10(13)14)12-5-6/h3,5,7H,1-2H2,(H,13,14) |
InChIキー |
TWYIMVRAHAVKFL-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=C(N=CC(=C2)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine](/img/structure/B14909485.png)




![6'-Fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14909521.png)




![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)

